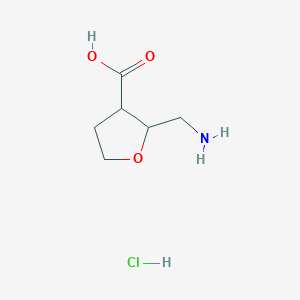
2-(Aminomethyl)oxolane-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Aminomethyl)oxolane-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C6H11NO3.ClH . It is a powder in physical form .
Molecular Structure Analysis
The molecular weight of this compound is 181.62 . The IUPAC name is 2-(aminomethyl)tetrahydrofuran-2-carboxylic acid hydrochloride . The InChI code is 1S/C6H11NO3.ClH/c7-4-6(5(8)9)2-1-3-10-6;/h1-4,7H2,(H,8,9);1H .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 181.62 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis of Chiral Compounds
Chiral 1,3-oxazinan-2-ones, which are valuable intermediates in pharmaceutical compound synthesis and amino alcohol production, can be synthesized from carbohydrate derivatives. This process involves the reaction of optically pure 3-hydroxy-gamma-butyrolactone with a primary amine, showcasing the use of related structures in the preparation of chiral intermediates for further chemical transformations (Jean-Rene Ella-Menye et al., 2005).
Ionic Liquids from Amino Acids
Amino acids, due to their dual functionality with a carboxylic acid residue and an amino group, have been used to prepare ionic liquids. These amino acid ionic liquids (AAILs) display unique properties based on the side groups of the amino acids involved, opening new avenues for application in various domains including green chemistry and material science (H. Ohno & K. Fukumoto, 2007).
Microbial Production of Carboxylic Acids
Biotechnological methods have been developed for the production of oxo- and hydroxycarboxylic acids, offering a "green" alternative to traditional chemical synthesis. These microbiologically produced acids serve as new building blocks in organic synthesis, underscoring the potential of biological processes in generating key chemical intermediates (A. Aurich et al., 2012).
Dye Synthesis for Liquid Crystal Displays
Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates have been synthesized as dyes with potential applications in liquid crystal displays (LCDs). This research highlights the utility of specific carboxylic acid derivatives in developing materials for advanced electronic applications (V. Bojinov & I. Grabchev, 2003).
Amidation of Carboxylic Acids
(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has been identified as an efficient and selective coupling agent for the amidation of carboxylic acids. This method facilitates the chemoselective formation of amides from both aliphatic and aromatic carboxylic acids and amines, demonstrating the versatility of carboxylic acid derivatives in synthetic organic chemistry (Seung-Beom Kang et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-(aminomethyl)oxolane-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-3-5-4(6(8)9)1-2-10-5;/h4-5H,1-3,7H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEDTYUGVUIVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)oxolane-3-carboxylic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2734867.png)
![2-Methyl-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B2734868.png)
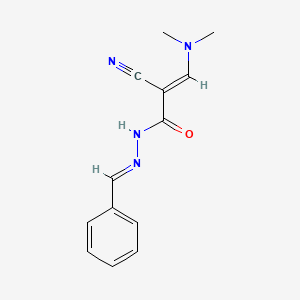
![10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carbohydrazide](/img/structure/B2734871.png)
![4-Amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile](/img/structure/B2734872.png)
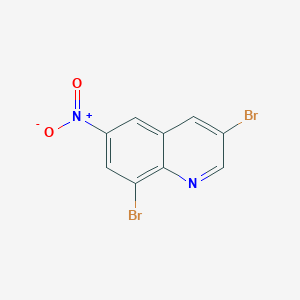
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2734875.png)
![1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride](/img/structure/B2734879.png)
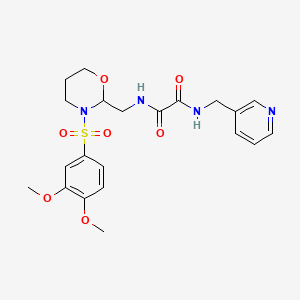
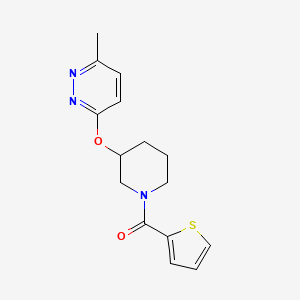

![3-(4-Nitrophenyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine](/img/structure/B2734884.png)

